Tert-butyl 1-(aminomethyl)-2-azabicyclo[2.1.1]hexane-2-carboxylate hydrochloride
Overview
Description
Tert-butyl 1-(aminomethyl)-2-azabicyclo[211]hexane-2-carboxylate hydrochloride is a synthetic organic compound known for its unique bicyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 1-(aminomethyl)-2-azabicyclo[2.1.1]hexane-2-carboxylate hydrochloride typically involves a multi-step process:
Formation of the Bicyclic Core: The bicyclic structure can be synthesized through a [3+2] cycloaddition reaction involving cyclopropenes and aminocyclopropanes.
Introduction of Functional Groups: The aminomethyl group is introduced via reductive amination, where an aldehyde or ketone reacts with an amine in the presence of a reducing agent.
Protection and Deprotection Steps: Protecting groups such as tert-butyl are used to protect reactive sites during intermediate steps and are later removed under acidic conditions.
Industrial Production Methods: Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions efficiently.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the aminomethyl group, forming imines or oximes.
Reduction: Reduction reactions can convert imines back to amines or reduce other functional groups present in the molecule.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products:
Oxidation Products: Imines, oximes.
Reduction Products: Amines.
Substitution Products: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Tert-butyl 1-(aminomethyl)-2-azabicyclo[2.1.1]hexane-2-carboxylate hydrochloride has several applications in scientific research:
Medicinal Chemistry: Used as a scaffold for designing new drugs, particularly in the development of central nervous system agents.
Biological Studies: Investigated for its interactions with biological targets, such as enzymes and receptors.
Industrial Applications: Potential use in the synthesis of complex organic molecules and as an intermediate in pharmaceutical manufacturing.
Mechanism of Action
The mechanism of action of tert-butyl 1-(aminomethyl)-2-azabicyclo[2.1.1]hexane-2-carboxylate hydrochloride involves its interaction with specific molecular targets:
Molecular Targets: Enzymes, receptors, and other proteins.
Pathways Involved: The compound may modulate biochemical pathways by binding to active sites or altering protein conformation, affecting cellular processes.
Comparison with Similar Compounds
- Tert-butyl 4-(aminomethyl)-1-carbamoyl-3-oxaspiro[bicyclo[2.1.1]hexane-2,4’-piperidine]-1’-carboxylate hydrochloride : Similar bicyclic structure but with different functional groups.
- Tert-butyl (1-(aminomethyl)-2-oxabicyclo[2.1.1]hexan-4-yl)carbamate hydrochloride : Another bicyclic compound with variations in the bicyclic core and substituents.
Uniqueness: Tert-butyl 1-(aminomethyl)-2-azabicyclo[2.1.1]hexane-2-carboxylate hydrochloride is unique due to its specific bicyclic structure and the presence of both aminomethyl and carboxylate groups, which provide versatility in chemical reactions and potential biological activity.
Properties
IUPAC Name |
tert-butyl 1-(aminomethyl)-2-azabicyclo[2.1.1]hexane-2-carboxylate;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N2O2.ClH/c1-10(2,3)15-9(14)13-6-8-4-11(13,5-8)7-12;/h8H,4-7,12H2,1-3H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NIDUHFFUIINMBL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2CC1(C2)CN.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21ClN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.75 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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